![molecular formula C16H10ClN3OS2 B2596861 4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 325978-33-4](/img/structure/B2596861.png)

4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

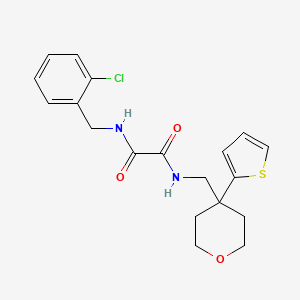

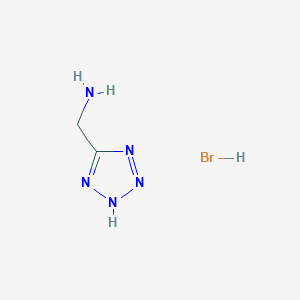

“4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a compound with the molecular formula C16H14ClN3OS3 and an average mass of 395.950 Da . The presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . For instance, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of similar compounds .Molecular Structure Analysis

The structure of the compound can be determined by one- and two-dimensional NMR and IR spectroscopy . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the position and nature of substituents in the aldehyde component . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde can afford similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications

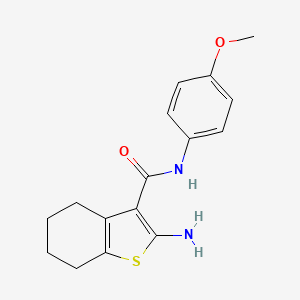

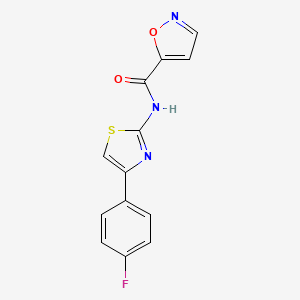

Anticancer Evaluation of Thiadiazole and Benzamide Derivatives : Research focusing on Schiff’s bases containing a thiadiazole scaffold and benzamide groups revealed their promising anticancer activity against a variety of human cancer cell lines. The study emphasizes the therapeutic potential of these compounds, especially those with substantial growth inhibitory effects comparable to standard drugs. This highlights the relevance of structural components like thiadiazole and benzamide in developing effective anticancer agents (Tiwari et al., 2017).

Synthesis and Antibacterial Applications

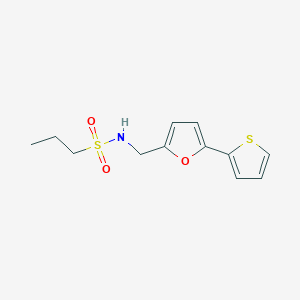

Thiouracil Derivatives with Antibacterial Activity : The synthesis of thiouracil derivatives incorporating a benzothiazole moiety was explored, revealing their promising antibacterial activities against various bacterial strains. This study underscores the potential of these derivatives in addressing bacterial resistance and developing new antibacterial therapies (Cui et al., 2018).

Antimicrobial Agents from Thiazole Derivatives : A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and tested for their antimicrobial activity, showing significant potency against both Gram-positive and Gram-negative bacterial strains as well as fungal strains. This work highlights the importance of thiazole derivatives in developing new antimicrobial agents capable of combating a range of pathogenic microorganisms (Bikobo et al., 2017).

properties

IUPAC Name |

4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS2/c1-8-18-11-6-7-12-14(13(11)22-8)23-16(19-12)20-15(21)9-2-4-10(17)5-3-9/h2-7H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTVMKPTQKXTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)

![Ethyl 2-(5-(phenoxymethyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2596796.png)

![3-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2596797.png)

![5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2596800.png)

![2-(4-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2596801.png)